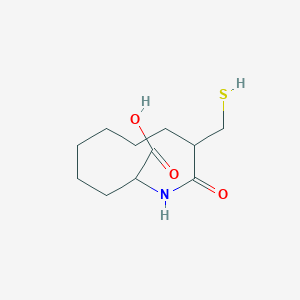![molecular formula C27H24NO5+ B10846098 9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide](/img/structure/B10846098.png)
9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide is a derivative of berberine, a naturally occurring isoquinoline alkaloid. Berberine is known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties. The modification of berberine to form this compound aims to enhance its pharmacological properties, particularly its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide typically involves the following steps:
Starting Material: Berberine is used as the starting material.
Etherification: The hydroxyl group at the 9-position of berberine is etherified with 2-(Phenylol-1-yloxy)ethyl bromide under basic conditions to form the desired compound.
Purification: The product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process would include:
Bulk Synthesis: Large-scale etherification reactions in industrial reactors.
Purification: Use of industrial-scale chromatography or crystallization techniques.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the bromide ion.
Scientific Research Applications
9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on the biological activity of berberine derivatives.
Biology: Investigated for its potential to inhibit acetylcholinesterase, making it a candidate for treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The primary mechanism of action of 9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide involves the inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are common .
Comparison with Similar Compounds
Similar Compounds
9-O-[4-(Phenylol-1-yloxy)butyl]berberine bromide: Another berberine derivative with similar acetylcholinesterase inhibitory activity.
Berberine chloride: The parent compound with a wide range of biological activities but lower specificity for acetylcholinesterase inhibition.
Tetrahydroberberine: A reduced form of berberine with different pharmacological properties.
Uniqueness
9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide is unique due to its specific structural modification, which enhances its ability to inhibit acetylcholinesterase compared to other berberine derivatives. This makes it a promising candidate for further research and development in the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C27H24NO5+ |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
17-methoxy-16-(2-phenoxyethoxy)-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene |
InChI |
InChI=1S/C27H24NO5/c1-29-24-8-7-18-13-23-21-15-26-25(32-17-33-26)14-19(21)9-10-28(23)16-22(18)27(24)31-12-11-30-20-5-3-2-4-6-20/h2-8,13-16H,9-12,17H2,1H3/q+1 |
InChI Key |
BTWWJBNJLCMOGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OCCOC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-[9-(beta-Carboline-9-yl)nonyl]-beta-carboline](/img/structure/B10846040.png)
![9-[2-(1-Phosphonobutan-2-yloxy)ethyl]guanine](/img/structure/B10846042.png)
![9-[5-(beta-Carboline-9-yl)pentyl]-beta-carboline](/img/structure/B10846046.png)
![9-amino-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B10846063.png)







![9-Methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine](/img/structure/B10846091.png)
